molecular formula C23H17ClF3N3O3S2 B2943503 2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide CAS No. 379235-92-4

2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2943503
CAS No.: 379235-92-4
M. Wt: 539.97
InChI Key: SEALAQHVFJADGH-UHFFFAOYSA-N
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Description

The structure (Figure 1) comprises:

  • A thieno[2,3-d]pyrimidin-4-one core with a 3-allyl substituent and a 5-(5-methylfuran-2-yl) group.
  • A thioether linkage connecting the core to an acetamide moiety.
  • An N-(4-chloro-3-(trifluoromethyl)phenyl) group as the terminal substituent.

Key physicochemical properties (predicted):

  • Molecular formula: C₂₃H₂₁ClF₃N₃O₃S₂ (assuming substitution pattern similar to and ).
  • Molecular weight: ~550–560 g/mol (extrapolated from analogs in and ).
  • Predicted density: ~1.36–1.38 g/cm³ (comparable to structural analogs in and ).
  • Predicted pKa: ~12.67–13.13 (suggesting weak basicity due to pyrimidine and furan moieties).

The 4-chloro-3-(trifluoromethyl)phenyl group enhances lipophilicity and may influence target binding, while the 5-methylfuran-2-yl substituent could modulate metabolic stability.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF3N3O3S2/c1-3-8-30-21(32)19-14(17-7-4-12(2)33-17)10-34-20(19)29-22(30)35-11-18(31)28-13-5-6-16(24)15(9-13)23(25,26)27/h3-7,9-10H,1,8,11H2,2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEALAQHVFJADGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide , with CAS number 379236-50-7, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H18F3N3O3S2C_{23}H_{18}F_3N_3O_3S^2 with a molecular weight of 505.53 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related thieno[2,3-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation:

CompoundCell LineIC50 (µM)Reference
Compound AM-HeLa10
Compound BMCF-715
Compound CA54920

The mechanisms of action often involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS), which leads to cellular damage and death in cancer cells.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various assays against both gram-positive and gram-negative bacteria. While some derivatives have shown activity comparable to standard antibiotics like Chloramphenicol, others were less effective:

BacteriaActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliNo Activity
Bacillus cereusModerate

The introduction of specific functional groups appears to enhance antimicrobial efficacy, particularly against resistant strains.

Case Studies and Research Findings

In a recent study published in MDPI , compounds similar to 2-((3-allyl...) were evaluated for their anticancer properties. The results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. The study utilized flow cytometry to assess apoptosis stages and found that compounds induced significant mitochondrial membrane potential dissipation in treated cells .

Another investigation focused on the synthesis and biological evaluation of related thieno[2,3-d]pyrimidine derivatives highlighted their potential as dual-action agents targeting both cancer proliferation and microbial infections. These findings suggest that modifications in the side chains can lead to enhanced biological profiles .

Comparison with Similar Compounds

2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide ()

  • Key differences : The terminal substituent is 3-methoxyphenyl instead of 4-chloro-3-(trifluoromethyl)phenyl.
  • Impact :
    • Reduced electron-withdrawing effects (methoxy vs. Cl/CF₃).
    • Lower molecular weight (467.56 vs. ~550–560 g/mol).
    • Higher predicted pKa (12.67 vs. ~13.13), suggesting altered solubility.

2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide ()

  • Key differences :
    • 3-phenyl instead of 3-allyl on the pyrimidine core.
    • Naphthalen-1-yl terminal group.
  • Impact: Increased aromatic bulk (naphthyl vs. Higher molecular weight (523.63 vs. ~550–560 g/mol).

Functional Group Analogues

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()

  • Key differences: Simpler dihydropyrimidinone core lacking the fused thiophene ring. 2,3-Dichlorophenyl substituent.
  • Impact: Reduced planarity and conjugation (vs. thieno[2,3-d]pyrimidine), likely lowering target affinity. Higher Cl content may increase toxicity risks.

Pharmacological Context

3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides ()

  • Key differences: 3-amino and carboxamide groups replace the allyl and acetamide moieties.

Comparative Data Table

Compound Molecular Weight (g/mol) Core Structure Key Substituents Predicted pKa Reference
Target Compound ~550–560 Thieno[2,3-d]pyrimidin-4-one 4-Cl-3-CF₃-phenyl, 5-methylfuran-2-yl 13.13
2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide 467.56 Thieno[2,3-d]pyrimidin-4-one 3-MeO-phenyl 12.67
2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide 523.63 Thieno[2,3-d]pyrimidin-4-one 3-phenyl, naphthalen-1-yl 13.13
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 344.21 Dihydropyrimidinone 2,3-diCl-phenyl Not reported
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Not reported Thieno[2,3-d]pyrimidine 3-amino, carboxamide Not reported

Research Implications

  • The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound likely enhances metabolic stability and target affinity compared to methoxy or naphthyl analogs.
  • Structural simplification (e.g., dihydropyrimidinone in ) reduces complexity but may compromise bioactivity.
  • Further studies are needed to correlate substituent electronic effects (e.g., Cl/CF₃ vs. OMe) with pharmacokinetic profiles.

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